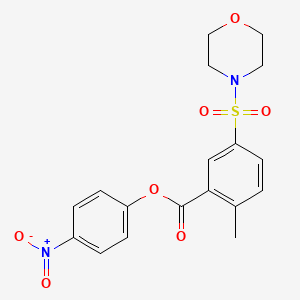
4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Vue d'ensemble
Description
4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a diethylsulfamoyl group, and an oxazole ring attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzene ring.
Sulfamoylation: Attachment of the diethylsulfamoyl group.
Amidation: Formation of the benzamide linkage.
Oxazole Formation: Construction of the oxazole ring.
Each step requires specific reagents and conditions, such as bromine for bromination, diethylamine and sulfuryl chloride for sulfamoylation, and appropriate catalysts for amidation and oxazole formation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the sulfamoyl group or the oxazole ring.
Reduction: Reduction reactions might target the bromine atom or the benzamide group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds like 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide are studied for their potential pharmacological activities. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the diethylsulfamoyl group.
3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the bromine atom.
4-bromo-3-(diethylsulfamoyl)benzamide: Lacks the oxazole ring.
Uniqueness
The presence of all three functional groups (bromine, diethylsulfamoyl, and oxazole) in 4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide makes it unique. This combination of groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S/c1-4-19(5-2)24(21,22)13-9-11(6-7-12(13)16)15(20)17-14-8-10(3)23-18-14/h6-9H,4-5H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRNXDLKMNDXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NOC(=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


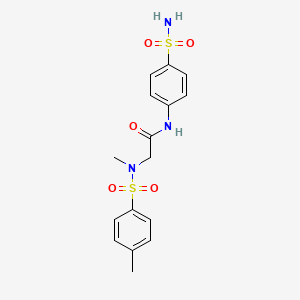
![[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3665223.png)

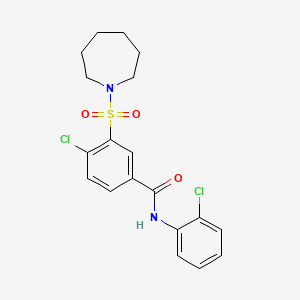
![N-(3-acetylphenyl)-2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B3665237.png)
![N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3665250.png)
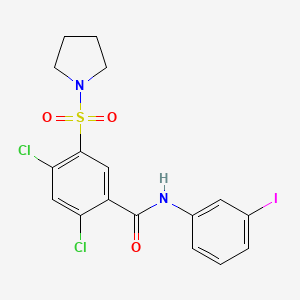
![N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3665269.png)
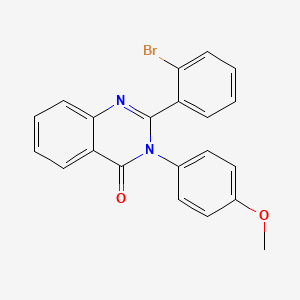
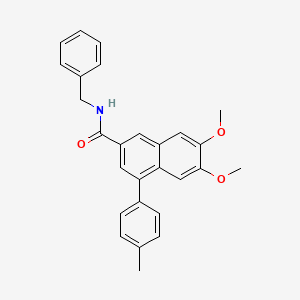
![3-methoxy-2-methyl-6-[4-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3665294.png)
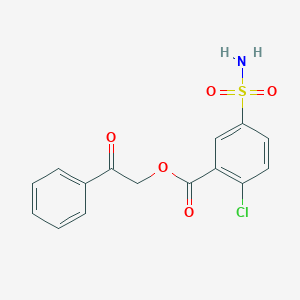
![2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3665303.png)
